molecular formula C8H5Cl2F3O2 B12991357 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene

1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene

Cat. No.: B12991357
M. Wt: 261.02 g/mol
InChI Key: IONVXUDATTVQBA-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, methoxy, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compoundsFor example, starting with a dichlorobenzene derivative, methoxylation can be achieved using methanol in the presence of a base, followed by trifluoromethoxylation using a suitable trifluoromethylating agent .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol.

    Electrophilic Substitution: Chlorine gas or bromine in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene exerts its effects depends on its interactions with molecular targets. The presence of electron-withdrawing groups such as chlorine and trifluoromethoxy can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

    3,5-Dichloroanisole: Similar structure but lacks the trifluoromethoxy group.

    (Trifluoromethoxy)benzene: Contains the trifluoromethoxy group but lacks the chlorine and methoxy groups.

    2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: Similar structure with bromine instead of methoxy

Uniqueness: 1,3-Dichloro-5-methoxy-2-(trifluoromethoxy)benzene is unique due to the combination of chlorine, methoxy, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,3-dichloro-5-methoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c1-14-4-2-5(9)7(6(10)3-4)15-8(11,12)13/h2-3H,1H3

InChI Key

IONVXUDATTVQBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl

Origin of Product

United States

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